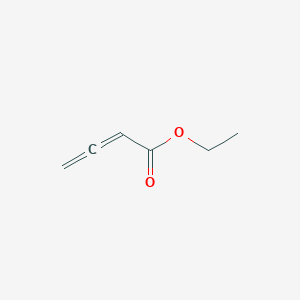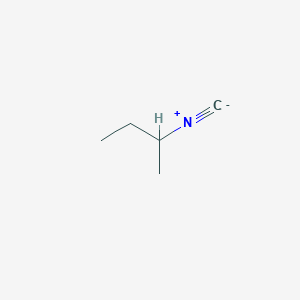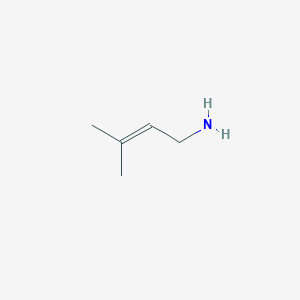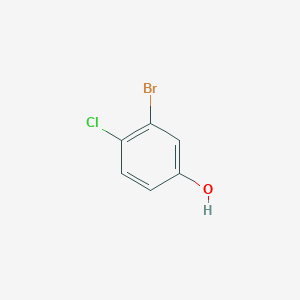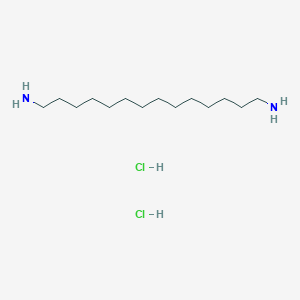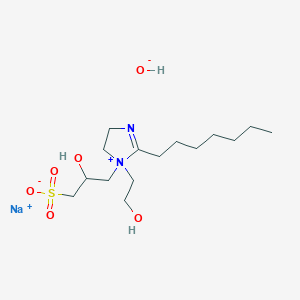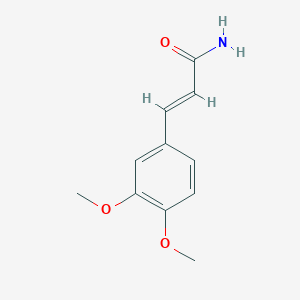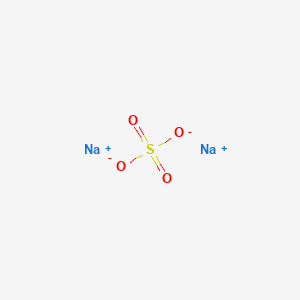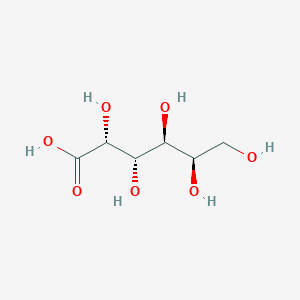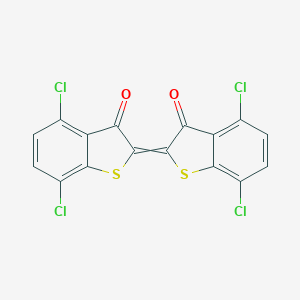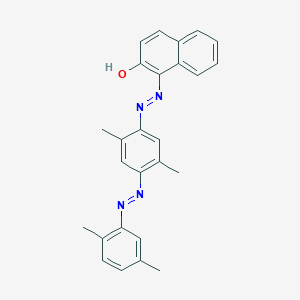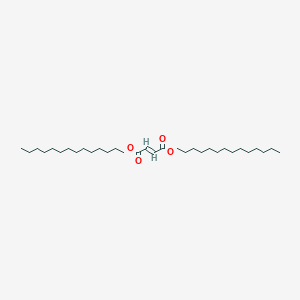
Ditetradecyl fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ditetradecyl fumarate is a synthetic compound that has been found to have potential therapeutic applications in various diseases. It is a member of the fumarate family of compounds, which are known to have anti-inflammatory and antioxidant properties.
Wirkmechanismus
The mechanism of action of ditetradecyl fumarate is not fully understood. However, it is believed that it works by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in regulating the expression of antioxidant and anti-inflammatory genes. This activation leads to the upregulation of various genes involved in antioxidant defense and the downregulation of genes involved in inflammation.
Biochemische Und Physiologische Effekte
Ditetradecyl fumarate has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in the body, which can help in preventing or treating various diseases. It has also been found to improve mitochondrial function, which can help in improving energy production in the body.
Vorteile Und Einschränkungen Für Laborexperimente
Ditetradecyl fumarate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and can be stored for long periods of time. However, its limitations include its low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
For research include investigating its mechanism of action, identifying its potential therapeutic applications in other diseases, and improving its solubility and bioavailability.
Synthesemethoden
Ditetradecyl fumarate can be synthesized by using a simple esterification reaction. The reaction involves the reaction of fumaric acid with tetradecanol in the presence of a catalyst such as sulfuric acid. The resulting product is ditetradecyl fumarate, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Ditetradecyl fumarate has been found to have potential therapeutic applications in various diseases such as multiple sclerosis, cancer, and Alzheimer's disease. It has been shown to have anti-inflammatory and antioxidant properties, which can help in reducing inflammation and oxidative stress in the body.
Eigenschaften
CAS-Nummer |
10341-03-4 |
|---|---|
Produktname |
Ditetradecyl fumarate |
Molekularformel |
C32H60O4 |
Molekulargewicht |
508.8 g/mol |
IUPAC-Name |
ditetradecyl (E)-but-2-enedioate |
InChI |
InChI=1S/C32H60O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-35-31(33)27-28-32(34)36-30-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-28H,3-26,29-30H2,1-2H3/b28-27+ |
InChI-Schlüssel |
DYVHFPDDBMMBAX-BYYHNAKLSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCCC |
Andere CAS-Nummern |
10341-03-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



